molecular formula C15H19NO3S B2854089 N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 496013-65-1

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2854089
CAS No.: 496013-65-1
M. Wt: 293.38
InChI Key: URKZHGZSAZLXIB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,3,5,6-tetramethyl-substituted benzene ring linked to a sulfonamide group, which is further functionalized with a furan-2-ylmethyl moiety. The furan moiety introduces heterocyclic aromaticity, which is often associated with enhanced bioavailability and pharmacological activity . This compound is part of a broader class of sulfonamides, which are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-10-8-11(2)13(4)15(12(10)3)20(17,18)16-9-14-6-5-7-19-14/h5-8,16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKZHGZSAZLXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=CO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with furan-2-ylmethanamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and sulfonamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives

These derivatives (e.g., compound 6 from ) replace the benzenesulfonamide group with a tetrazole ring. While the tetrazole scaffold retains antimicrobial activity (e.g., inhibition of S. epidermidis at 4 µg/mL), the absence of the sulfonamide moiety reduces interactions with bacterial enzymes reliant on sulfonamide-binding pockets. The tetrazole group’s acidity (pKa ~4.5–5.5) may also alter pharmacokinetics compared to the sulfonamide’s neutral-to-weakly acidic behavior (pKa ~10–12) .

ADAM17 Inhibitors (e.g., N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide)

This compound () shares the furan-2-ylmethyl and benzenesulfonamide groups but incorporates a quinoxaline ring. The quinoxaline’s planar structure facilitates π-π stacking with enzyme active sites, enhancing ADAM17 inhibition.

Chlorophenyl-Substituted Sulfonamides (e.g., N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methylbenzenesulfonamide)

These derivatives () feature chlorophenyl groups on the furan ring, introducing strong electron-withdrawing effects. The chlorine substituents enhance lipophilicity and membrane permeability compared to the target compound’s methyl-dominated structure. However, the tetramethylbenzenesulfonamide’s steric bulk may confer resistance to enzymatic degradation .

Key Research Findings and Implications

This is supported by thermogravimetric (TG) data from similar sulfonamides, which show decomposition temperatures exceeding 250°C .

Antimicrobial Efficacy : While tetrazole derivatives (e.g., compound 6) exhibit superior potency against S. epidermidis, the target compound’s broader activity spectrum suggests versatility against Gram-positive and Gram-negative pathogens .

Synthetic Accessibility : Microwave-assisted synthesis (as described in ) could optimize the yield of the target compound, given the challenges in conventional sulfonamide coupling reactions (e.g., 60–70% yields under reflux vs. >85% under microwave conditions) .

Biological Activity

Overview

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS No. 496013-65-1) is an organic compound characterized by its unique structural features, including a furan ring and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in anticancer and antimicrobial research.

PropertyValue
Molecular Weight293.38 g/mol
Molecular FormulaC15H19N1O3S
InChI KeyURKZHGZSAZLXIB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to inhibit various enzymes by binding to their active sites, thus blocking their catalytic functions. The structural components, particularly the furan ring and sulfonamide group, are critical for its binding affinity and specificity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating moderate potency against these cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Study:
A study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in biological applications, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityNotable Features
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amineNeurochemical propertiesPotential use in neurological disorders
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazideAnticancer activityMetal chelating properties

This compound stands out due to its combination of furan and sulfonamide functionalities which enhance its reactivity and biological activity compared to other derivatives.

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